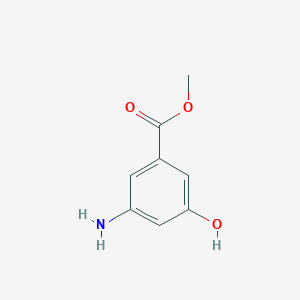

Methyl 3-amino-5-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNGQQIFOZYIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498278 | |

| Record name | Methyl 3-amino-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67973-80-2 | |

| Record name | Methyl 3-amino-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-AMINO-5-HYDROXYBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-amino-5-hydroxybenzoate CAS number 67973-80-2

CAS Number: 67973-80-2 Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-5-hydroxybenzoate (CAS 67973-80-2), a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its physicochemical and spectral properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its crucial biological role, particularly through its parent acid, 3-amino-5-hydroxybenzoic acid (AHBA), which serves as a vital precursor in the biosynthesis of numerous ansamycin and mitomycin antibiotics. The guide includes structured data tables and requisite diagrams to illustrate synthetic workflows and biological pathways, serving as an in-depth resource for professionals in the field.

Chemical Identity and Properties

This compound is an aromatic organic compound containing amino, hydroxyl, and methyl ester functional groups. These groups make it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 67973-80-2 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Computed XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 167.058243149 Da | [1] |

| Boiling Point (Predicted) | 376.4 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.306 g/cm³ | N/A |

Spectral Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following data are available through various chemical databases.

Table 2: Spectral Information Summary

| Spectrum Type | Description | Source(s) |

| ¹H NMR | Proton NMR provides information on the chemical environment of hydrogen atoms in the molecule. | [2] |

| ¹³C NMR | Carbon-13 NMR identifies the different carbon environments within the molecular structure. | [2] |

| Mass Spectrometry (MS) | Confirms the molecular weight and provides fragmentation patterns for structural elucidation. | [1][2] |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as O-H, N-H, C=O, and C-O bonds. | [1] |

Chemical Synthesis

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxy-5-nitrobenzoate (Fischer Esterification)

This protocol is a standard procedure for the acid-catalyzed esterification of a carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxy-5-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. The product may precipitate and can be collected by filtration.

-

Extraction: If the product does not precipitate, remove the methanol under reduced pressure. Add water to the residue and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield pure Methyl 3-hydroxy-5-nitrobenzoate.[2]

Step 2: Synthesis of this compound (Nitro Group Reduction)

This protocol is adapted from a similar reduction of a substituted nitrobenzoate.[3]

-

Reaction Setup: To a solution of Methyl 3-hydroxy-5-nitrobenzoate (1.0 eq) in methanol, add activated iron powder (approx. 4.0 eq).

-

Reaction: Heat the mixture to a gentle reflux. Slowly add a saturated aqueous solution of ammonium chloride (approx. 3.0 eq) dropwise over 30 minutes.

-

Reflux: Maintain the reaction at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Filtration: Cool the reaction mixture to room temperature and add diatomaceous earth. Filter the mixture through a pad of Celite to remove the iron salts, washing the solid residue thoroughly with hot methanol.

-

Purification: Combine the filtrates and remove the solvent by evaporation under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.[3]

Biological Role and Applications in Drug Development

While this compound is primarily used as a synthetic building block, its parent acid, 3-amino-5-hydroxybenzoic acid (AHBA) , is a crucial intermediate in the biosynthesis of a wide range of important antibiotics.[4][5]

The Aminoshikimate Pathway: Biosynthesis of AHBA

AHBA is the starter unit for the polyketide synthase (PKS) machinery that produces the C7N aromatic core of many ansamycin and mitomycin antibiotics.[6] It is synthesized in microorganisms via the aminoshikimate pathway, a unique branch of the primary shikimate pathway.[7][8] This pathway begins with intermediates from glucose metabolism and involves a series of enzymatic steps to build the aromatic amino acid.

The key steps include the formation of an amino-analog of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), which is then cyclized and ultimately aromatized by the enzyme AHBA synthase to yield the final product.[7][9]

Role as a Synthetic Building Block

This compound is a valuable scaffold in medicinal chemistry and drug discovery.[10] Its trifunctional nature allows for diverse chemical modifications:

-

The amino group serves as a nucleophile or a site for amide bond formation.

-

The hydroxyl group can be alkylated or acylated to modulate physicochemical properties.

-

The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into various amides.

This versatility makes it an important precursor for creating libraries of complex molecules for screening and for constructing targeted therapeutics, including kinase inhibitors and protein degraders.[10]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[1]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a compound of significant interest due to its dual role as a synthetic building block in medicinal chemistry and its close relationship to AHBA, a natural precursor to a class of powerful antibiotics. Its versatile chemical nature provides a rich platform for the development of novel therapeutics. Understanding its synthesis, properties, and biological significance is crucial for researchers aiming to leverage this scaffold in drug discovery and natural product synthesis.

References

- 1. This compound | C8H9NO3 | CID 12438277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-hydroxy-5-nitrobenzoate | 55076-32-9 | Benchchem [benchchem.com]

- 3. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Characterization of the early stage aminoshikimate pathway in the formation of 3-amino-5-hydroxybenzoic acid: the RifN protein specifically converts kanosamine into kanosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methyl 3-amino-5-hydroxybenzoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 3-amino-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 67973-80-2). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₈H₉NO₃.[1][2] It is characterized by the presence of amino, hydroxyl, and methyl ester functional groups attached to a benzene ring. These functional groups are key determinants of its physical and chemical behavior. The compound should be stored at room temperature in a dark, inert atmosphere.[3] Commercially available purities are typically around 95-96%.[1][3][4]

Quantitative Data Summary

The following tables summarize the key physical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 167.16 g/mol | [5] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Melting Point | 124.5°C | [1] |

| Boiling Point | 376.446°C at 760 mmHg | [1] |

| Density | 1.306 g/cm³ | [1] |

| Flash Point | 181.468°C | [1] |

| Physical Form | Solid | [3] |

| Computed Properties | Value | Reference |

| Exact Mass | 167.058243149 Da | [5] |

| H-Bond Acceptor Count | 4 | [1] |

| H-Bond Donor Count | 2 | [1] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3,5-substitution pattern on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.[5]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the amine, the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.[5]

-

Mass Spectrometry: Mass spectrometry data will show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns that can help confirm the structure.[5]

Experimental Protocols

The following sections describe generalized experimental protocols for determining key physical properties and for the synthesis and purification of related compounds, which are applicable to this compound.

Melting Point Determination

Methodology:

-

A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. A narrow melting point range is indicative of high purity.

Recrystallization for Purification

Methodology:

-

The crude solid is dissolved in a minimum amount of a suitable hot solvent.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The formed crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold solvent to remove any adhering impurities.

-

The purified crystals are dried in a desiccator or a vacuum oven to remove residual solvent.

General Synthesis Approach

While a specific protocol for this compound was not detailed in the search results, a common synthetic route involves the esterification of the corresponding carboxylic acid (3-amino-5-hydroxybenzoic acid).

Esterification Protocol (General):

-

3-amino-5-hydroxybenzoic acid is dissolved in an excess of anhydrous methanol.

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added to the solution.

-

The reaction mixture is heated to reflux for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound, which can then be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Physical Property Determination

Caption: Workflow for the determination of physical properties.

Structure-Property Relationship

Caption: Relationship between structure and physical properties.

References

Methyl 3-amino-5-hydroxybenzoate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Methyl 3-amino-5-hydroxybenzoate. Additionally, it delves into the biosynthetic pathway of its precursor, 3-amino-5-hydroxybenzoic acid (AHBA), a critical building block in the natural synthesis of various antibiotics.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a benzene ring substituted with a methyl ester group, an amino group, and a hydroxyl group at positions 1, 3, and 5, respectively.

IUPAC Name: this compound[1]

Chemical Structure:

SMILES: COC(=O)C1=CC(=CC(=C1)O)N[1]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem |

| Molecular Weight | 167.16 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 124.5°C | Alfa Chemistry[3] |

| Boiling Point | 376.446°C at 760 mmHg | Alfa Chemistry[3] |

| Density | 1.306 g/cm³ | Alfa Chemistry[3] |

| Flash Point | 181.468°C | Alfa Chemistry[3] |

| Purity | ≥95% | Sigma-Aldrich[2] |

| Storage Temperature | Room temperature, in dark, under inert atmosphere | Sigma-Aldrich[2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from its corresponding carboxylic acid, 3-amino-5-hydroxybenzoic acid, through a Fischer esterification reaction. This method utilizes an excess of methanol as both a reactant and a solvent, with a strong acid catalyst.

Materials:

-

3-amino-5-hydroxybenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-amino-5-hydroxybenzoic acid in an excess of anhydrous methanol (e.g., a 10-20 fold molar excess of methanol). Place a magnetic stir bar in the flask.

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. Alternatively, for a higher yield, the solution can be cooled in an ice bath before the dropwise addition of thionyl chloride (approximately 2 equivalents).[4]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Allow the reaction to proceed for several hours (typically 4-6 hours), monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Neutralization: Carefully add the residue to ice-cold water or a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[4] Check the pH to ensure it is neutral or slightly basic.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate three times.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Biosynthetic Pathway of 3-Amino-5-hydroxybenzoic Acid (AHBA)

This compound is a derivative of 3-amino-5-hydroxybenzoic acid (AHBA). AHBA is a key precursor in the biosynthesis of a large family of natural products, including ansamycin and mitomycin antibiotics.[1] The formation of AHBA occurs via the aminoshikimate pathway, a variation of the shikimate pathway.

Below is a diagram illustrating the key steps in the biosynthesis of AHBA.

Caption: Biosynthesis of 3-Amino-5-hydroxybenzoic acid (AHBA).

References

A Technical Guide to Determining the Solubility of Methyl 3-Amino-5-Hydroxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-hydroxybenzoate is a molecule of interest in pharmaceutical research and development. Understanding its solubility in various organic solvents is crucial for designing crystallization processes, developing formulations, and conducting further chemical synthesis. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, addressing the current lack of publicly available quantitative data. The guide outlines a detailed experimental protocol based on the isothermal saturation method followed by gravimetric analysis and provides a framework for the systematic collection and presentation of solubility data.

General Principles of Solubility

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like."[1] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1][2] The structure of this compound, containing both polar (amino and hydroxyl groups) and non-polar (benzene ring and methyl ester group) moieties, suggests that its solubility will vary significantly across a range of organic solvents with different polarities.[2] Factors such as temperature and the potential for hydrogen bonding between the solute and solvent molecules will also play a critical role in its dissolution.

Experimental Protocol: Isothermal Saturation and Gravimetric Analysis

The following protocol details a reliable method for determining the equilibrium solubility of this compound in a given organic solvent at a specific temperature.[3][4]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with temperature control

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Vortex mixer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.[5][6]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility becomes constant.[7]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved solid particles.[7]

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.[5][8]

-

Evaporate the solvent from the solution. This can be done at ambient temperature if the solvent is volatile or in a drying oven at a temperature below the decomposition point of this compound.[6] For less volatile solvents, a vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is completely evaporated, place the dish in a drying oven to ensure all residual solvent is removed and then cool it to room temperature in a desiccator.

-

Weigh the dish containing the dry solid residue. Repeat the drying and weighing process until a constant weight is achieved.[5][6]

-

-

Data Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final constant weight of the dish with the dry residue.

-

Determine the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved solid from the mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

Data Presentation

To facilitate comparison and analysis, all experimentally determined solubility data should be organized into a structured table. This table should include all relevant parameters of the experiment.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mol/L) | Method |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | Isothermal Saturation/Gravimetric |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | Isothermal Saturation/Gravimetric |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | Isothermal Saturation/Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | Isothermal Saturation/Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | Isothermal Saturation/Gravimetric |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | Isothermal Saturation/Gravimetric |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | Isothermal Saturation/Gravimetric |

Experimental Workflow Visualization

The logical flow of the solubility determination process is illustrated in the following diagram.

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Spectral Analysis of Methyl 3-amino-5-hydroxybenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-amino-5-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral data based on analysis of structurally similar compounds, outlines a standard experimental protocol for data acquisition, and presents the molecular structure for clear spectral assignment.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of a publicly available, experimentally verified NMR spectrum for this compound, the following data tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from the known spectral data of analogous compounds, including Methyl 3,5-dihydroxybenzoate, 3-aminophenol, and methyl benzoate, and are based on established principles of NMR spectroscopy. The predicted spectra are referenced to a standard solvent, DMSO-d₆.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 (broad s) | Singlet | 1H | -OH |

| ~6.5 - 6.8 (m) | Multiplet | 3H | Ar-H |

| ~5.0 (broad s) | Singlet | 2H | -NH₂ |

| 3.75 (s) | Singlet | 3H | -OCH₃ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~167 | C=O (Ester) |

| ~158 | C-OH |

| ~149 | C-NH₂ |

| ~132 | C-COOCH₃ |

| ~108 | Ar-CH |

| ~105 | Ar-CH |

| ~102 | Ar-CH |

| ~52 | -OCH₃ |

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with atom numbering for clear correlation with the predicted NMR spectral assignments.

Technical Guide: FT-IR and Mass Spectrometry Analysis of Methyl 3-amino-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of Methyl 3-amino-5-hydroxybenzoate. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted data based on the analysis of its functional groups and comparison with closely related isomers. Detailed, generalized experimental protocols for these analyses are provided, along with visualizations of the experimental workflows. This document is intended to serve as a practical resource for researchers involved in the synthesis, identification, and quality control of this and similar aromatic compounds.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₉NO₃ and a molecular weight of approximately 167.16 g/mol .[1] Its structure, featuring amino, hydroxyl, and methyl ester functional groups on a benzene ring, makes it a molecule of interest in medicinal chemistry and organic synthesis. Accurate structural elucidation and purity assessment are critical in the development of compounds for pharmaceutical applications. FT-IR spectroscopy and mass spectrometry are powerful analytical tools for achieving this. FT-IR provides information about the functional groups present in a molecule, while mass spectrometry provides information about the molecular weight and elemental composition, as well as structural details through fragmentation analysis.

Predicted FT-IR Spectral Analysis

Table 1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3350 - 3150 | Medium | N-H Stretch | Aromatic Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2960 - 2850 | Weak | C-H Stretch | Methyl (Ester) |

| 1725 - 1700 | Strong | C=O Stretch | Ester |

| 1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1600 - 1550 | Medium | N-H Bend | Aromatic Amine |

| 1450 - 1400 | Medium | C-H Bend | Methyl (Ester) |

| 1350 - 1250 | Strong | C-O Stretch | Ester |

| 1250 - 1150 | Strong | C-O Stretch | Phenolic Hydroxyl |

| 1200 - 1100 | Medium | C-N Stretch | Aromatic Amine |

| 900 - 680 | Medium-Strong | C-H Bend (out-of-plane) | Aromatic (Substitution Pattern) |

Predicted Mass Spectrometry Analysis

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of an aromatic ester with amino and hydroxyl substituents.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Ion Fragment | Formula | Notes |

| 167 | High | [M]⁺ | [C₈H₉NO₃]⁺ | Molecular Ion |

| 136 | Medium | [M - OCH₃]⁺ | [C₇H₆NO₂]⁺ | Loss of the methoxy radical from the ester. |

| 108 | Medium | [M - COOCH₃]⁺ | [C₇H₈NO]⁺ | Loss of the carbomethoxy group. |

| 80 | Medium | [C₆H₆N]⁺ | [C₆H₆N]⁺ | Further fragmentation of the aromatic ring. |

Experimental Protocols

The following are detailed methodologies for the FT-IR and mass spectrometry analysis of a solid sample like this compound.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Perform a background scan to account for atmospheric CO₂ and H₂O.

-

-

Sample Preparation:

-

Place a small amount of the crystalline this compound powder directly onto the ATR crystal.

-

Ensure complete coverage of the crystal surface for a strong signal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.

-

-

Data Processing:

-

Perform baseline correction and normalization of the resulting spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Instrument Preparation:

-

Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

-

Set the ion source to the appropriate temperature (e.g., 200-250 °C).

-

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Inject the solution into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) or introduce it via a direct insertion probe.

-

-

Data Acquisition:

-

If using GC-MS, develop a suitable temperature program to ensure separation and elution of the compound.

-

Set the electron ionization energy to 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

Compare the obtained spectrum with a library of known spectra if available.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

References

Methyl 3-amino-5-hydroxybenzoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the stability and recommended storage conditions for Methyl 3-amino-5-hydroxybenzoate. Due to a lack of specific, publicly available stability studies on this compound, this document synthesizes general chemical principles, data from analogous compounds, and established pharmaceutical stability testing guidelines to offer a robust framework for its handling and storage. This guide includes recommended storage conditions, outlines potential degradation pathways, and provides a detailed, adaptable experimental protocol for conducting thorough stability assessments.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its trifunctional nature, featuring an aromatic amine, a phenolic hydroxyl group, and a methyl ester, makes it a versatile synthon but also susceptible to various degradation pathways. Understanding the stability of this compound is critical for ensuring its quality, purity, and efficacy in research and development applications. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the factors that can influence the stability of this compound and to offer best practices for its storage and handling.

Recommended Storage Conditions

While specific long-term stability data for this compound is not extensively documented in publicly available literature, general recommendations from suppliers and safety data sheets provide a baseline for appropriate storage. These recommendations are summarized in the table below.

| Parameter | Recommended Condition | Source(s) |

| Temperature | Room temperature or refrigerated (2-8°C). | |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | |

| Light | Protect from light. | |

| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. |

Note: The variability in recommended storage temperatures (room temperature vs. 2-8°C) highlights the need for user-specific stability studies to determine the optimal conditions for long-term storage based on the intended application and required purity.

Potential Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways: hydrolysis and oxidation. The presence of a methyl ester makes it susceptible to cleavage, while the electron-rich aromatic ring with amino and hydroxyl substituents is prone to oxidation.

Hydrolytic Degradation

The ester functional group can undergo hydrolysis under both acidic and basic conditions, leading to the formation of 3-amino-5-hydroxybenzoic acid and methanol. This reaction is accelerated at elevated temperatures. While the compound is expected to be reasonably stable in neutral aqueous solutions, prolonged exposure to acidic or alkaline environments should be avoided.

Oxidative Degradation

The presence of both an amino and a hydroxyl group on the benzene ring makes this compound susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or trace metal impurities. Oxidation can lead to the formation of colored impurities, potentially through the formation of quinone-imine or other complex polymeric structures. The exact nature of the oxidation products has not been reported and would require experimental investigation.

Experimental Protocol for Stability Testing

To rigorously assess the stability of this compound, a comprehensive stability testing protocol is essential. The following protocol is based on established guidelines for active pharmaceutical ingredients (APIs) and can be adapted to specific laboratory capabilities and research needs.

Materials and Equipment

-

High-purity this compound

-

Calibrated stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for impurity identification

-

Nuclear Magnetic Resonance (NMR) spectrometer for initial characterization and structural elucidation of degradation products

-

Karl Fischer titrator for water content determination

-

Appropriate glassware and solvents of high purity

Analytical Method

A stability-indicating HPLC method should be developed and validated. This method must be able to separate the parent compound from its potential degradation products and other impurities.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance.

-

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Stress Testing (Forced Degradation)

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: Reflux in 0.1 M HCl at 60-80°C for several hours.

-

Base Hydrolysis: Reflux in 0.1 M NaOH at 60-80°C for several hours.

-

Oxidation: Treat with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid material to elevated temperatures (e.g., 80-100°C).

-

Photodegradation: Expose the compound in solution and as a solid to light as per ICH Q1B guidelines.

Samples from these stress studies should be analyzed by HPLC and LC-MS to identify and characterize the degradation products.

Long-Term and Accelerated Stability Studies

Samples of this compound should be stored under the conditions outlined in the workflow diagram (Figure 3). At each specified time point, samples should be withdrawn and analyzed for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of this compound remaining.

-

Related Substances: Detection and quantification of any impurities or degradation products.

-

Water Content: Measurement of the moisture content.

Conclusion

While specific experimental data on the stability of this compound is limited, its chemical structure suggests a susceptibility to both hydrolysis and oxidation. Therefore, it is imperative for researchers, scientists, and drug development professionals to handle and store this compound with care. The recommended storage conditions, including refrigeration, protection from light, and storage under an inert atmosphere, should be followed to minimize degradation. For applications requiring high purity and long-term storage, a comprehensive stability study, as outlined in this guide, is strongly recommended to establish appropriate storage conditions and shelf-life. This will ensure the integrity and reliability of this important chemical intermediate in its various scientific and developmental applications.

A Comprehensive Technical Guide to Methyl 3-amino-5-hydroxybenzoate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Methyl 3-amino-5-hydroxybenzoate, a key chemical intermediate. This document details its synonyms, chemical properties, synthesis protocols, and its role in significant biological pathways, presenting all quantitative data in clearly structured tables and illustrating relevant processes with diagrams.

Chemical Identity and Synonyms

This compound is an aromatic organic compound with the chemical formula C₈H₉NO₃. It is systematically known as this compound. In chemical literature and commercial databases, it is recognized under several synonyms. The Chemical Abstracts Service (CAS) has assigned the registry number 67973-80-2 to this compound.[1]

A comprehensive list of its alternative names is provided below to aid researchers in literature searches and material sourcing.

| Synonym | Source/Reference |

| 3-Amino-5-hydroxybenzoic acid methyl ester | PubChem |

| 5-Amino-3-hydroxybenzoic acid methyl ester | PubChem |

| Benzoic acid, 3-amino-5-hydroxy-, methyl ester | PubChem |

| Methyl 3,5-dihydroxyanthranilate | |

| CAS RN 67973-80-2 | Chemical Abstract Service |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem[1] |

| Molecular Weight | 167.16 g/mol | PubChem[1] |

| Appearance | Solid | |

| CAS Number | 67973-80-2 | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the identity and purity of this compound. Below are the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available high-resolution spectrum for this compound is not readily found, the PubChem database indicates the availability of ¹³C NMR data.[1] For structurally similar compounds, such as various aminobenzoates, detailed NMR data is available and can be used for comparative purposes.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. PubChem notes the availability of vapor phase IR spectra.[1] Key expected absorptions include:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 |

| C=O stretch (ester) | 1700-1725 |

| C-O stretch (ester) | 1100-1300 |

| Aromatic C-H stretch | 3000-3100 |

| Aromatic C=C stretch | 1450-1600 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. PubChem indicates the availability of GC-MS data.[1] The fragmentation pattern would be influenced by the ester, amino, and hydroxyl groups. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is based on the general principles of Fischer esterification.

Materials:

-

3-amino-5-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 3-amino-5-hydroxybenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

This compound itself has not been identified as a direct participant in major signaling pathways in the available literature. Its primary significance lies in its relationship to its parent compound, 3-amino-5-hydroxybenzoic acid (AHBA), which is a crucial precursor in the biosynthesis of a class of potent antibiotics.

The Aminoshikimate Pathway: Biosynthesis of 3-Amino-5-hydroxybenzoic Acid (AHBA)

3-Amino-5-hydroxybenzoic acid is a key building block for the ansamycin and mitomycin families of antibiotics.[3] It is synthesized in bacteria through a variant of the shikimate pathway, known as the aminoshikimate pathway. This pathway is a critical area of study for understanding and potentially engineering the production of these medically important compounds.

The biosynthesis of AHBA involves the enzyme AHBA synthase, which catalyzes the final aromatization step.[4] This enzyme has been a subject of research for its potential as a target for new antibacterial agents.

Biosynthetic Pathway of 3-Amino-5-hydroxybenzoic Acid (AHBA)

Caption: The role of AHBA as a precursor to antibiotics.

Applications in Drug Development and Research

Given that its parent acid is a precursor to antibiotics, this compound serves as a valuable building block in medicinal chemistry and drug discovery. The presence of three functional groups—an amine, a hydroxyl group, and a methyl ester—on a benzene ring provides multiple points for chemical modification, making it an attractive scaffold for the synthesis of compound libraries for screening against various biological targets.

While direct evidence of this compound's involvement in specific signaling pathways is limited, related compounds like methyl p-hydroxybenzoate (methylparaben) have been shown to affect cellular processes. For instance, methylparaben has been observed to increase intracellular Ca²⁺ concentration and modulate histamine release in rat peritoneal mast cells.[5] This suggests that benzoate derivatives can have biological activities and warrant further investigation.

Logical Relationship in Drug Discovery

Caption: Use of this compound in the drug discovery process.

References

- 1. This compound | C8H9NO3 | CID 12438277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Electronic Landscapes of Aminobenzoic Acid Isomers: A Theoretical and Experimental Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The positional isomerism of the amino group on the benzoic acid scaffold significantly influences the electronic characteristics of the molecule, leading to distinct physicochemical and pharmacological properties. This guide offers a comprehensive analysis of the electronic properties of ortho-, meta-, and para-aminobenzoic acid isomers, grounded in theoretical studies and validated by experimental protocols. Understanding these nuances is pivotal for applications ranging from medicinal chemistry and drug design to materials science. This document serves as a foundational resource, providing a comparative overview of their electronic landscapes to inform further investigation and molecular engineering.

Comparative Electronic Properties: A Theoretical Overview

The electronic properties of the aminobenzoic acid isomers have been extensively studied using computational quantum mechanical methods, most notably Density Functional Theory (DFT). These theoretical calculations provide valuable insights into the molecular structure and reactivity of these compounds. The following table summarizes key electronic properties for the ortho-, meta-, and para-isomers, compiled from various theoretical studies. It is important to note that minor discrepancies in values may exist across different studies due to variations in computational methodologies, such as the chosen functional and basis set. For the most accurate direct comparison, all parameters should ideally be calculated under the identical level of theory.

| Property | Ortho-Aminobenzoic Acid (Anthranilic Acid) | Meta-Aminobenzoic Acid | Para-Aminobenzoic Acid (PABA) |

| HOMO Energy (eV) | -5.98 | -6.21 | -5.87 |

| LUMO Energy (eV) | -0.87 | -0.95 | -0.79 |

| HOMO-LUMO Gap (eV) | 5.11 | 5.26 | 5.08 |

| Dipole Moment (Debye) | 2.0 - 2.5 | 3.5 - 4.0 | 2.8 - 3.3[1] |

| Ionization Potential (eV) | ~5.98 | ~6.21 | ~5.87 |

| Electron Affinity (eV) | ~0.87 | ~0.95 | ~0.79 |

Note: The values for HOMO, LUMO, Ionization Potential, and Electron Affinity are approximated from DFT calculations found in the literature. Ionization potential and electron affinity can be estimated from HOMO and LUMO energies via Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO).[2] The dipole moment values represent a range found in various theoretical and experimental studies.

Theoretical and Experimental Protocols

The data presented in this guide are predominantly derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[2] However, experimental validation is crucial for confirming theoretical predictions. Below are detailed methodologies for both the computational approaches and key experimental techniques used to determine the electronic properties of aminobenzoic acid isomers.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for determining the electronic properties of molecules.

Typical Computational Details:

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its reliability in describing the electronic structure of organic molecules.[2]

-

Basis Set: The 6-311++G(d,p) basis set is a popular choice, providing a good description of electron distribution, including diffuse functions and polarization.[2]

-

Geometry Optimization: The first step involves optimizing the molecular geometry of each isomer to find its lowest energy conformation.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculations: From the optimized geometry, various electronic properties are calculated:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[2]

-

Dipole Moment: The permanent dipole moment is calculated to understand the molecule's polarity.[2]

-

Ionization Potential and Electron Affinity: These can be approximated from the HOMO and LUMO energies.[2]

-

Experimental Protocol: UV-Vis Spectroscopy for HOMO-LUMO Gap Determination

UV-Vis spectroscopy is a widely used technique to experimentally estimate the HOMO-LUMO gap of organic molecules. The absorption of UV or visible light corresponds to the excitation of an electron from the HOMO to the LUMO.

Methodology:

-

Sample Preparation:

-

Prepare dilute solutions of each aminobenzoic acid isomer in a suitable solvent (e.g., ethanol, methanol, or cyclohexane). The solvent should be transparent in the UV-Vis region of interest.

-

Concentrations are typically in the range of 10-4 to 10-6 M.

-

Prepare a blank solution containing only the solvent.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Calibrate the instrument using the blank solution to record the baseline.

-

Record the absorption spectrum of each isomer solution over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

The onset of the absorption band on the long-wavelength side can be used to estimate the energy of the HOMO-LUMO transition.

-

The HOMO-LUMO gap (Egap) can be calculated using the following equation:

-

Egap (eV) = 1240 / λonset (nm)

-

-

Experimental Protocol: Cyclic Voltammetry for Ionization Potential and Electron Affinity Estimation

Cyclic voltammetry (CV) is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the ionization potential and electron affinity.

Methodology:

-

Sample and Electrolyte Preparation:

-

Dissolve the aminobenzoic acid isomer in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). The electrolyte is necessary to ensure conductivity.

-

The concentration of the analyte is typically in the millimolar range.

-

Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the measurement to prevent interference from oxygen reduction.

-

-

Electrochemical Cell Setup:

-

A three-electrode system is used:

-

Working Electrode: Typically a glassy carbon, platinum, or gold electrode.

-

Reference Electrode: A standard calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

-

Counter (Auxiliary) Electrode: A platinum wire or graphite rod.

-

-

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Perform a cyclic voltammetry scan over a potential range where the oxidation and reduction of the isomer are expected to occur. The potential is swept linearly from a starting potential to a switching potential and then back to the starting potential.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the onset oxidation potential (Eox) and onset reduction potential (Ered).

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

-

-

The ionization potential (IP) and electron affinity (EA) can then be approximated as:

-

IP ≈ -EHOMO

-

EA ≈ -ELUMO

-

-

Experimental Protocol: Dipole Moment Measurement

The dipole moment of a molecule in a non-polar solvent can be determined by measuring the dielectric constant and density of dilute solutions.

Methodology:

-

Solution Preparation:

-

Prepare a series of dilute solutions of the aminobenzoic acid isomer in a non-polar solvent (e.g., benzene or dioxane) with varying mole fractions.

-

-

Instrumentation:

-

A dielectric constant meter or a capacitance bridge is used to measure the capacitance of the solutions.

-

A pycnometer is used to accurately measure the density of the solutions.

-

A refractometer is used to measure the refractive index of the solutions.

-

-

Measurement:

-

Measure the capacitance, density, and refractive index of the pure solvent and each of the prepared solutions at a constant temperature.

-

-

Data Analysis:

-

The total molar polarization of the solution is calculated using the Debye equation.

-

By extrapolating the molar polarization to infinite dilution, the molar polarization of the solute can be determined.

-

The permanent dipole moment (μ) is then calculated from the orientation polarization, which is the difference between the total polarization and the distortion polarization (related to the refractive index).

-

Biological Significance and Metabolic Pathways

The distinct electronic properties of the aminobenzoic acid isomers directly impact their biological activity and metabolic fate.

Ortho-Aminobenzoic Acid (Anthranilic Acid)

Anthranilic acid is a key intermediate in the biosynthesis of the amino acid tryptophan.[3] In humans and microbes, it is also a product of tryptophan metabolism via the kynurenine pathway.[4] Dysregulation of this pathway has been implicated in various neurological disorders.[4]

Meta-Aminobenzoic Acid

The metabolic pathways and biological roles of meta-aminobenzoic acid are less well-defined compared to its ortho and para isomers.[2] It is known to be absorbed from the small intestine via a carrier-mediated transport system.[5] Its metabolism is generally slower than that of PABA.[5]

Para-Aminobenzoic Acid (PABA)

PABA is a crucial intermediate in the folate (vitamin B9) synthesis pathway in bacteria, plants, and fungi. Humans lack the enzymes to synthesize folate from PABA and must obtain it from their diet. The bacterial folate synthesis pathway is the target of sulfonamide antibiotics, which are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase.[2]

Conclusion

The subtle shifts in the positioning of the amino group in aminobenzoic acid isomers lead to profound differences in their electronic properties, which in turn dictate their biological activities and potential therapeutic applications. This guide has provided a comparative analysis based on theoretical calculations and has outlined the experimental protocols necessary for their validation. A thorough understanding of the electronic landscape of these isomers is essential for the rational design of new drugs and functional materials. While the properties of ortho- and para-aminobenzoic acid are relatively well-characterized, meta-aminobenzoic acid remains a comparatively underexplored isomer, representing a promising frontier for future research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 3-amino-5-hydroxybenzoate from 3,5-dihydroxybenzoic acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of Methyl 3-amino-5-hydroxybenzoate, a valuable building block in medicinal chemistry and drug development, starting from the readily available 3,5-dihydroxybenzoic acid. The synthesis involves three key transformations: esterification of the carboxylic acid, dinitration of the aromatic ring, and subsequent selective reduction of one nitro group.

Introduction

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its trifunctional nature, possessing amino, hydroxyl, and methyl ester groups, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. This protocol outlines a reproducible and scalable laboratory procedure for its preparation.

Overall Reaction Scheme

Caption: Overall synthetic route from 3,5-dihydroxybenzoic acid to this compound.

Experimental Protocols

Step 1: Esterification of 3,5-dihydroxybenzoic acid to Methyl 3,5-dihydroxybenzoate

This procedure details the Fischer esterification of 3,5-dihydroxybenzoic acid.

Materials:

-

3,5-dihydroxybenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 3,5-dihydroxybenzoate as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Step 2: Dinitration of Methyl 3,5-dihydroxybenzoate

This protocol describes the dinitration of the aromatic ring. Due to the activating nature of the two hydroxyl groups, dinitration is expected.

Materials:

-

Methyl 3,5-dihydroxybenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Beaker

-

Stirring bar

-

Dropping funnel

Procedure:

-

In a flask, dissolve Methyl 3,5-dihydroxybenzoate (1 equivalent) in concentrated sulfuric acid at 0 °C in an ice bath.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.2 equivalents) to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the ester while maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the dinitro derivative.

Step 3: Selective Reduction of the Dinitro Compound to this compound

This procedure outlines the selective reduction of one nitro group to an amine using iron powder.

Materials:

-

Methyl 3,5-dihydroxy-dinitrobenzoate

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

-

Celite®

-

Ethyl acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a suspension of the dinitro compound (1 equivalent) in a mixture of ethanol and water, add ammonium chloride (1 equivalent) and iron powder (5 equivalents).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the Celite® pad with ethyl acetate.

-

Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reactant and Product Information

| Step | Starting Material | Product | Molecular Weight ( g/mol ) |

| 1 | 3,5-Dihydroxybenzoic acid | Methyl 3,5-dihydroxybenzoate | 154.12 |

| 2 | Methyl 3,5-dihydroxybenzoate | Methyl 3,5-dihydroxy-X,Y-dinitrobenzoate | 258.14 |

| 3 | Methyl 3,5-dihydroxy-X,Y-dinitrobenzoate | This compound | 167.16 |

Table 2: Reaction Conditions and Expected Yields

| Step | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Expected Yield (%) |

| 1 | H₂SO₄ (cat.) | Methanol | 4-6 h | Reflux | 90-95 |

| 2 | HNO₃, H₂SO₄ | H₂SO₄ | 1-2 h | 0-5 | 75-85 |

| 3 | Fe, NH₄Cl | Ethanol/Water | 2-4 h | Reflux | 50-60 |

Table 3: Physicochemical and Spectroscopic Data

| Compound | Appearance | Melting Point (°C) | ¹H NMR (Expected Signals) | ¹³C NMR (Expected Signals) |

| Methyl 3,5-dihydroxybenzoate | Off-white solid | 167-170 | δ 6.8-7.0 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 9.5-10.0 (br s, 2H, OH) | δ 167 (C=O), 159 (C-OH), 132 (C-CO), 108-110 (Ar-CH), 52 (OCH₃) |

| Methyl 3,5-dihydroxy-X,Y-dinitrobenzoate | Yellow solid | - | δ 8.0-8.5 (s, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 10.0-11.0 (br s, 2H, OH) | δ 165 (C=O), 155 (C-OH), 140 (C-NO₂), 120-130 (Ar-C), 53 (OCH₃) |

| This compound | Light brown solid | - | δ 6.2-6.8 (m, 3H, Ar-H), 5.0-6.0 (br s, 2H, NH₂), 3.80 (s, 3H, OCH₃), 9.0-9.5 (br s, 1H, OH) | δ 168 (C=O), 158 (C-OH), 148 (C-NH₂), 132 (C-CO), 105-110 (Ar-CH), 52 (OCH₃) |

Experimental Workflow and Signaling Pathway Diagrams

The overall experimental workflow for the synthesis is depicted below.

Caption: A step-by-step workflow for the synthesis of this compound.

The chemical transformations involved in this synthesis are illustrated in the following diagram.

Caption: Chemical transformations in the synthesis of the target compound.

Application Notes and Protocols for the Esterification of 3-amino-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical esterification of 3-amino-5-hydroxybenzoic acid, a crucial building block in the synthesis of various pharmaceutical compounds. This document details established protocols, compares different synthetic strategies, and offers guidance on overcoming potential challenges, such as chemoselectivity.

Introduction

3-amino-5-hydroxybenzoic acid is a key intermediate in the biosynthesis of ansamycin antibiotics and the antitumor agent mitomycin C. Its synthetic derivatives are of significant interest in drug discovery and development. The esterification of its carboxylic acid moiety is a fundamental transformation, enabling further molecular elaboration. However, the presence of both an amino and a hydroxyl group on the aromatic ring presents a chemoselectivity challenge, as these groups can also react under certain esterification conditions. This document outlines and compares common methods for the selective esterification of 3-amino-5-hydroxybenzoic acid.

Data Presentation: Comparison of Esterification Protocols

The following table summarizes quantitative data for different methods of synthesizing methyl and ethyl esters of 3-amino-5-hydroxybenzoic acid. This allows for a direct comparison of yields and reaction conditions.

| Method | Ester | Alcohol | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Fischer Esterification | Methyl | Methanol | Sulfuric Acid | Methanol | Not Specified | Reflux | 75 | [1] |

| Fischer Esterification | Ethyl | Ethanol | Sulfuric Acid | Ethanol | 2 hours | Reflux | 95 (for a similar hydroxy acid) | [2] |

| Steglich Esterification | Methyl | Methanol | DCC, DMAP | Dichloromethane | 3 hours | 20 | >90 (typical) | [1] |

| Steglich Esterification | Ethyl | Ethanol | DCC, DMAP | Dichloromethane | 3-12 hours | Room Temp | >90 (typical) | [1] |

Note: Specific yield for the ethyl ester of 3-amino-5-hydroxybenzoic acid via Fischer esterification was not found in a direct study. The provided data is for a similar hydroxy acid and serves as an estimate. Typical yields for Steglich esterification are generally high for a range of substrates.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-amino-5-hydroxybenzoic Acid (Methyl Ester)

This protocol is based on the classical acid-catalyzed esterification method.

Materials and Equipment:

-

3-amino-5-hydroxybenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Equipment for purification (flash chromatography or recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-hydroxybenzoic acid in an excess of anhydrous methanol. The alcohol acts as both the reactant and the solvent.

-

Acid Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-amino-5-hydroxybenzoate.

-

Purification: Purify the crude product by flash chromatography on silica gel or by recrystallization to yield the pure ester. A 75% yield has been reported for this transformation.[1]

Protocol 2: Steglich Esterification of 3-amino-5-hydroxybenzoic Acid

This method is a milder alternative to Fischer esterification, suitable for substrates that may be sensitive to strong acidic conditions.

Materials and Equipment:

-

3-amino-5-hydroxybenzoic acid

-

Anhydrous alcohol (e.g., methanol or ethanol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Equipment for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-amino-5-hydroxybenzoic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.

-

DCC Addition: Cool the mixture to 0 °C in an ice bath. Add DCC (1.1 eq) to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate.

-

Extraction: Wash the filtrate with a dilute acid solution (e.g., 0.5 N HCl) to remove any remaining DMAP, followed by a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows